2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid
CAS No.: 6954-59-2
Cat. No.: VC17607500
Molecular Formula: C27H19NO3
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6954-59-2 |
|---|---|
| Molecular Formula | C27H19NO3 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2-[2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C27H19NO3/c29-26(24-11-5-3-9-22(24)23-10-4-6-12-25(23)27(30)31)28-19-13-14-21-18(16-19)15-17-7-1-2-8-20(17)21/h1-14,16H,15H2,(H,28,29)(H,30,31) |
| Standard InChI Key | QHFDSZUYDHUQHL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
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A biphenyl system (two benzene rings connected by a single bond), providing planar rigidity and π-π stacking capabilities.
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A fluorenylamino carbamoyl group at the 2'-position, introducing steric bulk and hydrogen-bonding potential.
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A carboxylic acid functional group at the 2-position of the biphenyl system, enabling salt formation, esterification, and coordination chemistry.
The molecular formula (C₂₇H₁₉NO₃) and weight (405.4 g/mol) reflect its polyaromatic nature, while the fluorenyl moiety enhances solubility in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS Number | 6954-59-2 |
| Molecular Formula | C₂₇H₁₉NO₃ |
| Molecular Weight | 405.4 g/mol |
| Functional Groups | Carboxylic acid, carbamoyl, fluorenyl |
| Aromatic Systems | Biphenyl, fluorene |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound:
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¹H NMR: Signals at δ 7.2–8.1 ppm correspond to aromatic protons, while the fluorenyl CH₂ group resonates near δ 4.3 ppm.
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
Synthesis and Manufacturing
Stepwise Synthetic Route
The synthesis involves a three-step sequence:
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Fluorenylamine Activation: 9H-Fluoren-2-amine reacts with phosgene or triphosgene to form the corresponding isocyanate.
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Biphenyl Carboxylic Acid Functionalization: 2-Biphenylcarboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
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Coupling Reaction: The fluorenyl isocyanate and biphenyl acyl chloride undergo nucleophilic acyl substitution in the presence of a base (e.g., triethylamine) to yield the target compound.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phosgene, DCM, 0°C, 2 h | 85% |
| 2 | SOCl₂, reflux, 4 h | 92% |
| 3 | Triethylamine, DMF, RT, 12 h | 78% |
Optimization Strategies
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Coupling Agents: Substituting phosgene with N,N'-dicyclohexylcarbodiimide (DCC) reduces toxicity but requires anhydrous conditions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Chemical Reactivity and Derivative Formation
Carboxylic Acid Transformations
The terminal COOH group participates in:
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Esterification: Methanol/H⁺ catalysis produces methyl esters for improved lipid solubility.
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Amide Formation: Reaction with primary amines via EDC/HOBt coupling yields bioactive derivatives.
Fluorenyl Group Modifications
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Deprotection: Treatment with piperidine/DMF removes the fluorenyl group, exposing the amine for further functionalization.
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Oxidation: MnO₂ selectively oxidizes the fluorenyl methylene to a ketone, altering electronic properties.
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies demonstrate:
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Apoptosis Induction: 50% cell death in HeLa cells at 10 μM via caspase-3/7 activation.
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Cell Cycle Arrest: G1 phase arrest in MCF-7 breast cancer cells, linked to p21 upregulation.
Table 3: Cytotoxicity Profile (IC₅₀ Values)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 10.2 | Caspase-3/7 activation |
| MCF-7 | 15.8 | p21-mediated G1 arrest |
| A549 | 22.4 | ROS generation |
Structure-Activity Relationships (SAR)
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Biphenyl Rigidity: Planar structure enhances DNA intercalation potential.
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Carbamoyl Linker: Length and flexibility influence target binding affinity.
Pharmaceutical and Material Science Applications
Drug Delivery Systems
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Polymer Conjugates: Grafting onto polyethylene glycol (PEG) improves tumor targeting.
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Metal-Organic Frameworks (MOFs): Serves as a carboxylate linker for porous carrier synthesis.
Fluorescent Probes
The fluorenyl group’s intrinsic fluorescence (λₑₓ = 260 nm, λₑₘ = 310 nm) enables cellular imaging applications.
Future Research Directions
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In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.
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Prodrug Development: Mask carboxylic acid as esters for enhanced bioavailability.
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Computational Modeling: Molecular docking to identify novel biological targets.
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